molecular formula C10H9N2NaOS B7466752 sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate

sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate

Cat. No. B7466752
M. Wt: 228.25 g/mol
InChI Key: KXXQWHBXAUSJAW-UHFFFAOYSA-M
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Description

Sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate, also known as DMOT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOT is a member of the naphthyridine family and has a molecular formula of C12H9N2NaO2S.

Mechanism of Action

The mechanism of action of sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cancer cell growth and proliferation. sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and cathepsin B, which are involved in cancer cell growth and proliferation. sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate has also been shown to induce the production of reactive oxygen species, which can lead to cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate in lab experiments is that it is a relatively simple and inexpensive compound to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several potential future directions for research on sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate. One area of interest is its use in combination with other anticancer agents to enhance their efficacy. Another potential direction is the development of sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate derivatives that may have improved anticancer activity or reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate and its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate involves the reaction of 2-amino-3,5-dimethylpyridine with carbon disulfide and sodium hydroxide. The resulting product is then treated with acetic anhydride to yield sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate as a yellow crystalline powder.

Scientific Research Applications

Sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS.Na/c1-5-3-6(2)11-10-9(5)7(13)4-8(14)12-10;/h3-4H,1-2H3,(H2,11,12,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXQWHBXAUSJAW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)C=C(N2)[S-])C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N2NaOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate

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